Tribulosin

Beschreibung

Contextualization within Natural Product Chemistry

Natural product chemistry plays a vital role in the discovery of novel compounds with diverse structures and biological functions. Tribulosin, as a constituent isolated from plants, is a subject of research in this field, aiming to elucidate its chemical properties and potential applications. The study of natural products like this compound can lead to insights into plant biochemistry and potential lead compounds for various purposes.

Derivation from Tribulus terrestris and Related Botanical Sources

This compound has been reported as a component found primarily in the plant Tribulus terrestris L., a herbaceous annual plant belonging to the Zygophyllaceae family. nih.govnih.govpharmpharm.ru It has also been reported in Tribulus cistoides. nih.gov Tribulus terrestris is widely distributed, particularly in tropical and subtropical regions globally, including India, China, southern USA, Spain, Bulgaria, and parts of Africa and Australia. nih.govlelextea.comjournalejmp.com The aerial parts, fruits, and roots of the plant have been explored for their chemical constituents. nih.govjournalejmp.comijrpas.comrjpponline.org

Overview of Spirostanol (B12661974) Saponins (B1172615) as a Class of Bioactive Compounds

This compound belongs to the class of spirostanol saponins. nih.govontosight.aiashdin.com Saponins are glycosides, meaning they consist of a non-sugar organic molecule (aglycone) linked to one or more sugar units. wikipedia.org In the case of spirostanol saponins, the aglycone is a steroid with a characteristic spiroketal ring system. ontosight.aimdpi.com Spirostanol saponins are a type of steroid saponin (B1150181) with 27 carbon atoms. wikipedia.org They are found in various plant species, including those in the genera Agave, Allium, and Lilium, in addition to Tribulus. ontosight.ai These compounds are known for their diverse biological activities, which can include anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ainih.govresearchgate.net Their amphiphilic structure, having both hydrophilic sugar chains and a lipophilic steroid aglycone, contributes to their surface-active properties. wikipedia.orgresearchgate.net

Detailed research findings on this compound itself have indicated specific biological effects. For instance, studies have shown that this compound can exert protective effects on cardiac myocytes against apoptosis induced by hypoxia/reoxygenation injury. chemfaces.combiocrick.comtandfonline.com This protective effect appears to involve the activation of protein kinase C epsilon (PKCϵ) and the ERK1/2 signaling pathway. chemfaces.combiocrick.comtandfonline.com Furthermore, this compound has been identified as one of the anthelmintic principles found in Tribulus terrestris. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Data regarding the isolation and characterization of this compound highlight its chemical nature as a spirostanol saponin. researchgate.netrsc.org

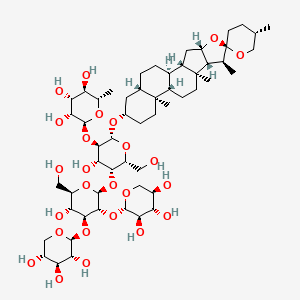

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54-,55+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFEJVBMMGRLX-BTLNAVNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746863 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79974-46-2 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purification Methodologies for Tribulosin

Plant Material Preparation and Initial Extraction Strategies

The successful isolation of Tribulosin begins with the careful selection and preparation of the plant material, followed by the application of an appropriate extraction strategy. The concentration of this compound can vary significantly between different parts of the Tribulus terrestris plant, making the selection of the optimal plant part a critical first step.

Research has demonstrated that the distribution of steroidal saponins (B1172615), including this compound, is not uniform throughout the Tribulus terrestris plant. The concentration of these compounds is influenced by factors such as the geographical origin of the plant, the specific organ, and the developmental stage at the time of harvest.

Studies involving the quantitative analysis of various parts of Tribulus terrestris have shown that the leaves, fruits, and aerial parts are the primary sources for this compound extraction. While the entire plant, including the stem and roots, has been used in traditional medicine, scientific analysis indicates a higher concentration of saponins in the aerial portions. In particular, the leaves have been identified as containing a higher total saponin (B1150181) content compared to the fruits and stems nih.govresearchgate.net.

One comprehensive review highlighted the variable concentrations of this compound in different plant parts, with data indicating that leaves can contain significantly higher amounts of this specific saponin compared to the fruits nih.gov. For instance, in one study, the concentration of this compound in the leaves was reported to be substantially higher than in the fruits of the same plant population nih.gov. The fruits are also a notable source of this compound and are commonly used in the preparation of extracts nih.gov. Therefore, for a targeted extraction of this compound, the leaves and fruits are generally the preferred plant materials.

Table 1: Distribution of this compound in Different Plant Parts of Tribulus terrestris

| Plant Part | Typical Concentration Range of this compound (mg/100g dry weight) | Reference |

| Aerial Parts | Varies widely depending on inclusion of leaves, stems, and fruits | nih.gov |

| Leaves | Can reach higher concentrations compared to other parts | nih.govresearchgate.netnih.gov |

| Fruits | A significant source, but generally lower concentration than leaves | nih.gov |

Note: The exact concentration of this compound can vary significantly based on geographical location, climate, and time of harvest.

The extraction of this compound from the selected plant material is predominantly achieved through solid-liquid extraction using various organic solvents. The choice of solvent and extraction method plays a pivotal role in the efficiency and yield of the final product. Common solvents used for the extraction of saponins like this compound include methanol (B129727), ethanol, and aqueous mixtures of these alcohols.

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent at room temperature for an extended period. This method is particularly suitable for the extraction of thermolabile compounds. For the extraction of saponins from Tribulus terrestris, maceration is typically carried out by immersing the powdered plant material in a selected solvent, such as methanol or ethanol, and allowing it to stand for several days with occasional agitation. The process allows the solvent to penetrate the plant cell walls and dissolve the target compounds. While straightforward, maceration can be time-consuming and may result in a lower extraction yield compared to more advanced methods.

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. In this process, the powdered plant material is placed in a thimble, and a solvent is heated in a separate flask. The solvent vapor rises, condenses, and drips onto the plant material, extracting the desired compounds. Once the solvent level in the thimble reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated, allowing for a thorough extraction with a relatively smaller volume of solvent. Soxhlet extraction using solvents like ethanol has been successfully employed for the extraction of saponins from Tribulus terrestris. The continuous nature of this process ensures that the plant material is repeatedly exposed to fresh, hot solvent, which enhances the extraction efficiency.

Reflux extraction is another heat-assisted technique that can improve extraction efficiency. The plant material is placed in a flask with a solvent and heated to its boiling point. A condenser is attached to the flask to prevent the loss of solvent vapors. The solvent vaporizes, cools in the condenser, and flows back into the flask, continuously extracting the target compounds from the plant material. This method allows for extraction at a constant, elevated temperature, which can accelerate the extraction process. Studies have shown that reflux extraction with aqueous ethanol is an effective method for obtaining saponin-rich extracts from Tribulus terrestris.

Ultrasound-Assisted Extraction (UAE) is a more modern and efficient technique that utilizes the energy of ultrasonic waves to enhance the extraction process. The application of ultrasound creates acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high-pressure and high-temperature micro-jets, leading to cell disruption and improved penetration of the solvent into the plant matrix. This results in a significantly faster extraction process and often a higher yield of the target compounds compared to conventional methods. UAE can be performed at lower temperatures, which is beneficial for the extraction of heat-sensitive compounds like this compound. The efficiency of UAE is influenced by several parameters, including the frequency and power of the ultrasound, extraction time, temperature, and the type and concentration of the solvent.

Table 2: Comparison of Solvent-Based Extraction Techniques for Saponins from Tribulus terrestris

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may have lower extraction efficiency. | Methanol, Ethanol, Water |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency, requires less solvent than maceration. | Can expose compounds to heat for extended periods. | Ethanol, Methanol |

| Reflux Extraction | Extraction at the boiling point of the solvent with condensation. | Faster than maceration, good for compounds that are not heat-sensitive. | Requires heating, potential for degradation of thermolabile compounds. | Aqueous Ethanol |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance mass transfer and cell disruption. | Rapid extraction, high efficiency, can be performed at lower temperatures. | Requires specialized equipment. | Methanol, Ethanol, Aqueous mixtures |

Optimization of Extraction Parameters

The recovery of this compound and related saponins is significantly dependent on the careful optimization of extraction conditions. Key parameters that influence this process include the choice of solvent and its concentration, the duration of the extraction, the temperature applied, and the ratio of solvent to plant material.

The selection of an appropriate solvent system is a foundational step in the extraction of saponins. Due to the polar nature of these glycosidic compounds, polar solvents such as ethanol, methanol, and water, or their aqueous mixtures, are generally employed.

Research indicates that aqueous ethanol is particularly effective for extracting furostanol saponins from Tribulus terrestris. The concentration of ethanol in water plays a crucial role; studies have shown that 70% ethanol often provides the highest extraction yield for these compounds. google.comthermofisher.com The addition of water to the organic solvent can enhance extraction efficiency by increasing the polarity of the solvent, which facilitates greater absorption into the plant matrix and improves the mass transfer of saponins into the solvent. thermofisher.com Other solvents like methanol and acetonitrile have also been investigated. For instance, one study found that a 50% aqueous acetonitrile solution was optimal for ultrasound-assisted extraction of steroidal saponins. tandfonline.com

Table 1: Effect of Solvent Type and Concentration on Saponin Extraction

| Solvent System | Concentration (% v/v) | Extraction Method | Observed Outcome | Reference |

| Ethanol | 30, 50, 70, 96 | Solid-Liquid Extraction | 70% ethanol achieved the highest concentration of extracted furostanol saponins. | google.com |

| Ethanol | 30, 50, 70, 100 | Soxhlet Extraction | 70% ethanol yielded the optimum amount of saponin. | thermofisher.com |

| Acetonitrile (aqueous) | 50 | Ultrasound-Assisted Extraction | Optimized solvent for the extraction of main steroidal saponins. | tandfonline.com |

| Methanol, Ethanol, Isopropanol, Acetonitrile | 30-100 | Ultrasound-Assisted Extraction | Various organic solvents were tested to optimize saponin recovery. | |

| Water | 100 | Aqueous Extraction | Used as a baseline or for specific water-soluble compounds. | nih.gov |

The duration of the extraction process is another critical variable that must be optimized to ensure complete recovery of this compound without causing its degradation. The optimal extraction time can vary significantly depending on the extraction method employed.

For conventional methods like reflux extraction, a duration of around 2 to 3 hours is often cited as optimal. tandfonline.com Prolonging the extraction time beyond this point does not necessarily increase the yield and may even lead to a decrease due to the potential thermal degradation of sensitive compounds like furostanol saponins. journalejmp.com For instance, thermal decomposition of protodioscin (B192190), a related furostanol saponin, was observed after 90 minutes of reflux extraction. journalejmp.com Ultrasound-assisted extraction (UAE), a more modern technique, can significantly shorten the required time, with optimal yields sometimes achieved in as little as 55 minutes.

Table 2: Influence of Extraction Time on Saponin Yield

| Extraction Method | Time Range Investigated | Optimal Time | Observations | Reference |

| Reflux Extraction | 30-240 min | 60 min | Thermal decomposition of protodioscin was noted after 90 minutes. | journalejmp.com |

| Ultrasound-Assisted Extraction | 15-120 min | 55 min | Showed improved efficiency over conventional methods. | |

| Aqueous Extraction | 1-24 h | Reduced time was optimal | A shorter incubation time was found to be optimal for aqueous extraction. | nih.gov |

| Water Bath Extraction | 1.5 h | 1.5 h | Specific time used for water extraction of polysaccharides and other compounds. | youtube.com |

Temperature is a double-edged sword in the extraction of phytochemicals. While higher temperatures can increase solvent efficiency and mass transfer rates, they also pose a risk of degrading thermolabile compounds such as this compound.

Studies on the extraction of furostanol saponins from Tribulus terrestris have identified optimal temperature ranges that balance yield and stability. For solid-liquid extraction with ethanol, a temperature of 30°C was determined to be optimal, with higher temperatures not recommended due to the potential for extracting undesirable fibrous materials that complicate purification. google.com In contrast, some methods, like aqueous extraction in a water bath, have utilized temperatures as high as 95°C. youtube.com For ultrasound-assisted extraction, an optimal temperature of around 46°C has been reported, demonstrating that different techniques require specific temperature considerations. nih.gov

Table 3: Effect of Extraction Temperature on Saponin Recovery

| Extraction Method | Temperature Range (°C) | Optimal Temperature (°C) | Key Findings | Reference |

| Solid-Liquid Extraction | 20-30 | 30 | Higher temperatures were not recommended to avoid co-extraction of impurities. | google.com |

| Ultrasound-Assisted Extraction | - | 46 | Optimized for total saponin extraction using response surface methodology. | nih.gov |

| Aqueous Extraction | 30-100 | Low temperature was optimal | Lower temperatures were found to be optimal for preserving protein content during extraction. | nih.gov |

| Water Bath Extraction | 95 | 95 | High temperature used for a specific duration for water extraction. | youtube.com |

The ratio of the volume of solvent to the mass of the plant material is a crucial parameter that affects the concentration gradient and, consequently, the extraction efficiency. An adequate amount of solvent is necessary to ensure that the entire plant material is submerged and that the solvent does not become saturated with extracted compounds, which would halt the extraction process.

Research has shown that increasing the solvent-to-material ratio generally improves the extraction yield up to a certain point. For the extraction of saponins from Tribulus terrestris, ratios investigated have ranged widely, for example from 50 to 400 mL/g in one study. journalejmp.com An optimized ultrasound-assisted extraction process identified a ratio of 35:1 (mL/g) as optimal. nih.gov Another study involving water extraction at high temperatures used a liquid-to-solid ratio of 14:1 (mL/g). youtube.com The optimal ratio represents a balance between maximizing yield and minimizing solvent usage for a more cost-effective and environmentally friendly process.

Table 4: Impact of Solvent-to-Material Ratio on Extraction Yield

| Ratio Range Investigated (mL/g) | Optimal Ratio (mL/g) | Extraction Method | Notes | Reference |

| 50-400 | 200 | Reflux Extraction | Chosen as the optimal condition for the extraction of protodioscin and dioscin. | journalejmp.com |

| - | 35:1 | Ultrasound-Assisted Extraction | Determined through response surface methodology for total saponins. | nih.gov |

| - | 14:1 | Water Bath Extraction | Specific ratio used for the extraction of polysaccharides and water-soluble compounds. | youtube.com |

Chromatographic Separation Techniques for Compound Enrichment and Isolation

Following the initial extraction, the crude extract contains a complex mixture of compounds, including various saponins, flavonoids, and other metabolites. To isolate this compound, chromatographic techniques are employed to separate the components based on their different physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of saponins, including this compound, from crude plant extracts. column-chromatography.com This method involves packing a stationary phase, such as silica gel or macroporous resin, into a column. The crude extract is loaded onto the top of the column, and a mobile phase (a solvent or mixture of solvents) is passed through it. youtube.com Compounds separate as they move down the column at different rates depending on their affinity for the stationary and mobile phases.

For the isolation of this compound and related steroidal saponins, a multi-step column chromatography approach is often necessary. semanticscholar.org

Macroporous Resin Chromatography : The crude extract is often first passed through a column containing macroporous adsorbent resin (e.g., Diaion HP-20, Amberlite XAD-series). nih.govnih.govicm.edu.pl This step is effective for the initial enrichment of the total saponin fraction. The column is typically washed with water to remove highly polar impurities like sugars, followed by elution with increasing concentrations of ethanol or methanol to desorb the saponins. mdpi.com

Silica Gel Chromatography : The saponin-rich fraction obtained from the macroporous resin is then subjected to further separation on a silica gel column. journalejmp.comnih.gov Silica gel is a polar stationary phase, and separation is achieved by eluting with a gradient of less polar to more polar solvents. A common mobile phase system for saponin separation on silica gel is a mixture of chloroform, methanol, and water, or ethyl acetate and petroleum ether. google.comresearchgate.net Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the target compound, this compound. These fractions can then be combined and subjected to further purification steps if necessary. nih.gov

This combination of different column chromatography techniques allows for the effective enrichment and eventual isolation of pure this compound from the complex initial extract. google.comsemanticscholar.org

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a valuable technique for the purification of small quantities of this compound, typically in the milligram range (10-100 mg). rochester.educhemrxiv.org This method utilizes a thicker stationary phase compared to analytical TLC, allowing for a greater amount of sample to be loaded and separated. rochester.educapes.gov.br

The process involves applying a concentrated solution of a partially purified plant extract as a continuous band onto a preparative TLC plate. researchgate.net For this compound, silica gel plates are commonly used as the stationary phase. ijpronline.com The plate is then developed in a chamber containing a specific mobile phase. A documented solvent system for the separation of this compound employs a mixture of n-propanol, toluene, water, and glacial acetic acid. ijpronline.com The components of the mixture migrate up the plate at different rates, leading to separation.

After development, the separated bands are visualized, often under UV light. rochester.eduresearchgate.net The band corresponding to this compound, identified by its retention factor (Rf) value (approximately 0.46 in the specified system), is marked. ijpronline.com The silica gel from this band is then carefully scraped from the plate. rochester.eduresearchgate.net The final step involves eluting this compound from the collected silica using a polar solvent, which is subsequently evaporated to yield the purified compound. rochester.eduresearchgate.net

Table 1: Preparative TLC Parameters for this compound Isolation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 TLC plates | ijpronline.com |

| Mobile Phase | n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v) | ijpronline.com |

| Loading Capacity | 10-90 mg for a standard 20x20 cm plate, depending on separation difficulty | rochester.edu |

| Detection | UV visualization | rochester.edu |

| Rf Value | ~0.46 | ijpronline.com |

| Recovery | Scraping the identified band and eluting with a polar solvent | rochester.eduresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of saponins, including this compound. nih.govwarwick.ac.uk The method offers high resolution and efficiency. Since many saponins, like this compound, lack a strong UV chromophore, detection can be challenging. ijpronline.comcore.ac.uk Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Diode-Array Detectors (DAD) at low wavelengths (e.g., 203 nm) are often employed. e3s-conferences.orgtandfonline.comnih.gov

Reversed-phase HPLC is the most common mode used for this purpose. A non-polar stationary phase, such as C18 (RP-18) or ODS-2, is packed into a column, and a polar mobile phase is used for elution. e3s-conferences.orgtandfonline.comnih.gov The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase combination consists of water (often acidified with phosphoric or acetic acid) and acetonitrile. e3s-conferences.orgtandfonline.com The gradient starts with a high concentration of the aqueous phase, and the proportion of the organic solvent (acetonitrile) is gradually increased to elute more non-polar compounds.

Table 2: Typical HPLC System for Saponin Analysis

| Component | Specification | Reference |

|---|---|---|

| Column | Reversed-phase C18 (RP-18) or ODS-2, 250 x 4.6 mm, 5 µm | tandfonline.comnih.gov |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid; B: Acetonitrile | e3s-conferences.orgtandfonline.com |

| Elution Mode | Gradient | e3s-conferences.orgnih.gov |

| Flow Rate | ~1.0 mL/min | tandfonline.com |

| Detection | Diode-Array Detector (DAD) at ~203 nm or Evaporative Light Scattering Detector (ELSD) | e3s-conferences.orgtandfonline.comnih.gov |

When larger quantities (milligrams to grams) of pure this compound are required for further research, the analytical HPLC method is scaled up to a semi-preparative level. warwick.ac.uk The primary objective of semi-preparative HPLC is the isolation of compounds, rather than just their quantification. thermofisher.com This transition involves using columns with a larger internal diameter (e.g., 7.8 mm or more) and a higher stationary phase volume. warwick.ac.uk

The flow rate of the mobile phase is increased proportionally to the column size to maintain the separation resolution achieved at the analytical scale. researchgate.net The sample load is also significantly increased, allowing for the purification of a greater mass of the compound in a single run. The principles of the separation, including the choice of stationary and mobile phases, remain the same as in the analytical method. The fractions corresponding to the this compound peak are collected as they elute from the column, and the solvent is then removed to yield the purified compound. gilson.com

Purity Assessment of Isolated this compound

Following isolation by the aforementioned techniques, a rigorous assessment is necessary to confirm the purity of the this compound sample. This is not accomplished by a single method but rather by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. The isolated compound is analyzed, often using a different mobile phase or column than that used for purification, to check for the presence of any co-eluting impurities. A pure sample should ideally present as a single, symmetrical peak. Peak purity tests, using a Diode-Array Detector, can further confirm that the peak is attributable to only one component. core.ac.uk

Method validation studies according to International Conference on Harmonisation (ICH) guidelines are also crucial. ijpronline.com This involves establishing the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy of the analytical method. ijpronline.comcore.ac.uk For instance, a good linear relationship between concentration and detector response (e.g., a correlation coefficient close to 0.999) and high recovery values (e.g., 96-98%) indicate an accurate and reliable method for quantifying purity. ijpronline.comcore.ac.uk

In addition to chromatography, spectroscopic methods are employed. Mass Spectrometry (MS) can confirm the molecular weight of the isolated compound, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate its chemical structure and identify any residual impurities. nih.gov

Table 3: Methods for Purity Assessment

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Quantify purity, detect impurities, peak purity analysis | core.ac.uk |

| Mass Spectrometry (MS) | Confirm molecular weight | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure, identify structural impurities | nih.gov |

| Method Validation | Establish accuracy, precision, and linearity of the analytical method used for purity determination | ijpronline.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Tribulosin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural determination of Tribulosin. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon framework, as well as the connectivity and spatial relationships within the molecule, has been established.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound provides foundational information regarding the proton environment within the molecule. Key signals in the spectrum include characteristic resonances for the steroidal aglycone and the attached sugar moieties. Typically, the anomeric protons of the sugar units appear as distinct doublets in the downfield region of the spectrum, with their coupling constants providing insight into the stereochemistry of the glycosidic linkages. Methyl protons of the steroidal nucleus, on the other hand, are observed as singlets and doublets in the upfield region.

Carbon-13 NMR (¹³C-NMR)

Complementing the proton data, the ¹³C-NMR spectrum of this compound reveals the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's local electronic environment. The spectrum typically displays signals corresponding to the spirostane aglycone and the multiple sugar units. The chemical shifts of the anomeric carbons are particularly diagnostic for identifying the nature and linkage of the sugar residues.

As with the proton NMR data, a specific data table for the ¹³C-NMR of this compound is not widely published in readily accessible literature. However, extensive ¹³C-NMR data for numerous other steroidal saponins (B1172615) from Tribulus terrestris have been reported, providing a solid basis for the interpretation and assignment of the carbon signals of this compound researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer clues about its substructures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like saponins. In ESI-MS analysis, this compound would be expected to form pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments on these precursor ions would induce fragmentation, typically through the cleavage of glycosidic bonds. This sequential loss of sugar units provides valuable information about the mass of the individual monosaccharides and their sequence in the oligosaccharide chains attached to the aglycone.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure, including the composition and sequence of its constituent parts.

In the analysis of spirostanol (B12661974) saponins, such as this compound, MS/MS is instrumental in determining the nature of the aglycone core and the structure of the attached sugar chains. The fragmentation process in MS/MS typically involves the cleavage of glycosidic bonds and the fragmentation of the aglycone skeleton.

The fragmentation of these compounds is characterized by the sequential loss of sugar residues from the glycosidic chains. researchgate.net For instance, the loss of a hexose unit corresponds to a neutral loss of 162 Da, while the loss of a pentose unit results in a neutral loss of 132 Da. Further fragmentation of the aglycone core can lead to characteristic product ions. For example, cleavage of the E-ring of the spirostanol aglycone is a common fragmentation pathway. researchgate.net

While specific precursor and product ion data for this compound are not detailed in the available literature, the general fragmentation behavior observed for related spirostanol saponins provides a framework for its structural characterization. The table below illustrates a generalized fragmentation pattern based on the analysis of similar compounds.

Table 1: Generalized Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Spirostanol Glycosides

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Interpretation |

| [M+H]⁺ | Neutral Loss of Pentose | [M+H - 132]⁺ | Loss of a five-carbon sugar moiety |

| [M+H]⁺ | Neutral Loss of Hexose | [M+H - 162]⁺ | Loss of a six-carbon sugar moiety |

| [M+H - Sugar]⁺ | Aglycone Fragmentation | Aglycone-specific fragments | Cleavage of the steroidal core |

Biosynthetic Pathways and in Vivo Metabolism of Tribulosin

Proposed Biosynthetic Precursors and Pathways in Tribulus terrestris

The biosynthesis of steroidal saponins (B1172615) like Tribulosin in plants originates from the mevalonate (B85504) (MVA) and deoxyxylulose phosphate (B84403) (MEP) pathways. mdpi.comnih.govmdpi.com These pathways produce the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the common precursors for all terpenoids and steroids. mdpi.comnih.govmdpi.comrsc.org

Role of Mevalonate and Deoxyxylulose Pathways in Saponin (B1150181) Biosynthesis

In plants, the MVA pathway primarily operates in the cytoplasm and mitochondria, while the MEP pathway is localized in plastids. mdpi.commdpi.comrsc.org Both pathways converge to produce IPP and DMAPP. mdpi.comnih.govmdpi.comrsc.org These precursors are then utilized in the biosynthesis of various terpenoid classes, including the triterpenes and steroids that form the aglycone backbone of saponins. mdpi.commdpi.com Studies suggest that the MVA pathway plays a significant role in the biosynthesis of triterpene saponins in many plants. nih.gov Transcriptome analysis in T. terrestris has identified genes associated with both the MVA and MEP pathways, indicating their involvement in the biosynthesis of steroidal compounds like diosgenin (B1670711), a precursor to some steroidal saponins. biorxiv.orgnih.gov

The MVA pathway starts with acetyl-CoA, which is converted through several enzymatic steps involving enzymes like acetyl-CoA acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), HMGR, mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD) to yield IPP. mdpi.com The MEP pathway begins with glyceraldehyde 3-phosphate and pyruvate, leading to the formation of IPP and DMAPP via a series of enzymatic reactions. mdpi.comrsc.org

Biogenetic Relationship Between Furostanol and Spirostanol (B12661974) Saponins

Steroidal saponins in Tribulus terrestris are mainly classified into two types based on their aglycone structure: furostanol and spirostanol saponins. mdpi.com Furostanol saponins are generally considered biogenetic precursors to spirostanol saponins. mdpi.comsci-hub.sescielo.br This conversion involves the enzymatic cleavage of a glucose unit at the C-26 position of the furostanol saponin, followed by a ring closure reaction and dehydration at the C-22 hydroxyl group, leading to the formation of the spirostanol skeleton. mdpi.comscielo.br The co-occurrence of both types in many plants is a result of this conversion. scielo.br This transformation can occur through enzymatic hydrolysis, particularly by β-glucosidase, or even spontaneous fermentation. thieme-connect.comrsc.orgrsc.org

Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The biosynthesis of steroidal saponins involves a series of enzymatic steps acting on the sterol backbone, including hydroxylation, oxidation, and glycosylation. mdpi.commdpi.com Key enzymes involved in saponin biosynthesis pathways generally include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.org OSCs are responsible for the cyclization of 2,3-oxidosqualene, a precursor derived from the MVA and MEP pathways, to form the basic steroidal skeleton. mdpi.commdpi.combiorxiv.orgfrontiersin.org P450 enzymes catalyze various oxidative modifications, such as hydroxylations, at different positions of the steroidal structure. mdpi.commdpi.comresearchgate.net UGTs are crucial for attaching sugar moieties to the aglycone backbone, a process known as glycosylation, which is essential for the final structure and properties of saponins like this compound. mdpi.commdpi.comresearchgate.net

Transcriptome analysis of Tribulus terrestris has aimed to identify genes encoding these enzymes involved in the biosynthesis of steroidal saponins, including diosgenin. biorxiv.orgnih.gov Studies have identified unigenes related to terpenoid backbone biosynthesis and steroidal pathways in T. terrestris. biorxiv.orgbiorxiv.org Differential expression of genes involved in diosgenin biosynthesis has been observed in different tissues of T. terrestris, suggesting tissue-specific regulation. nih.gov While specific enzymatic steps and genetic regulation directly pertaining only to this compound biosynthesis are still being elucidated, the general mechanisms of steroidal saponin biosynthesis involving these enzyme classes are applicable.

In Vivo Metabolic Fate of this compound in Preclinical Animal Models

Information specifically on the in vivo metabolic fate of this compound in preclinical animal models is limited in the provided search results. However, studies on the metabolism and pharmacokinetics of steroidal saponins from Tribulus terrestris in animal systems provide some general insights. mdpi.com

Absorption and Distribution Studies in Animal Systems

Studies on the pharmacokinetic characteristics of protodioscin (B192190), another dominant steroidal saponin in T. terrestris, have shown conflicting results regarding its bioavailability in vivo. mdpi.com One study suggested low bioavailability of protodioscin in vivo, while another indicated good bioavailability after administration of a Dioscorea extract. mdpi.com General studies on the in vivo effects of Tribulus terrestris extracts and saponins in animals have been conducted to evaluate various pharmacological activities, implying some level of absorption and distribution of the active compounds, including saponins. researchgate.netsemanticscholar.orgmdpi.comgavinpublishers.comaesan.gob.esnih.gov However, detailed absorption and distribution studies specifically for this compound in animal models were not extensively found in the provided snippets. Further investigations are needed to understand the metabolism of Tribulus terrestris compounds in the digestive tract of animals. researchgate.net

Metabolite Identification and Characterization

While specific metabolites of this compound in animal models are not detailed in the search results, the biotransformation of steroidal saponins in the digestive system can involve deglycosylation by gut microbiota. This process can lead to the formation of sapogenins and other metabolites. Research on the metabolism of saponins from other plants suggests that microbial enzymes in the gut play a significant role in hydrolyzing the sugar chains, altering their absorption and biological activity. Although not specific to this compound, this general mechanism of saponin metabolism in the gut is likely relevant. The identification and characterization of this compound metabolites in animal systems would require targeted metabolic studies.

Pharmacological Activities of Tribulosin: Preclinical Investigations

Cardioprotective and Anti-Ischemia/Reperfusion Injury Studies in Animal Models

Preclinical studies, particularly in rat models, have demonstrated that Tribulosin exerts a protective effect on the heart against ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to tissue following a period of ischemia or lack of oxygen. The protective mechanism of this compound in this context appears to be multifactorial, involving the modulation of programmed cell death, reduction of oxidative stress, and limitation of myocardial damage.

Apoptosis, or programmed cell death, is a key feature of ischemia/reperfusion injury in myocardial cells. Research using isolated rat hearts subjected to I/R has shown that pretreatment with this compound can significantly attenuate myocardial apoptosis. This anti-apoptotic effect is linked to the regulation of key proteins involved in the apoptotic cascade.

Specifically, this compound treatment has been found to upregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical factor in promoting cell survival. Furthermore, this compound has been observed to decrease the expression of caspase-3, a key executioner enzyme in the apoptotic pathway. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays, a method for detecting apoptotic DNA fragmentation, have visually confirmed a lower rate of apoptosis in myocardial tissue pretreated with this compound.

| Apoptotic Marker | Effect of this compound Treatment | Role of Marker | Reference |

|---|---|---|---|

| Bcl-2 | Increased Expression | Anti-apoptotic (Inhibits apoptosis) | |

| Bax | Decreased Expression | Pro-apoptotic (Promotes apoptosis) | |

| Caspase-3 | Decreased Expression | Executioner caspase (Executes apoptosis) | |

| Apoptosis Rate (TUNEL assay) | Reduced | Measures apoptotic cell death |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products, plays a significant role in the pathogenesis of I/R injury. This compound has demonstrated antioxidant effects in preclinical models of myocardial I/R.

Studies have shown that hearts preconditioned with this compound exhibit increased activity of Superoxide (B77818) Dismutase (SOD), an essential endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Concurrently, this compound treatment leads to a significant reduction in the levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. This dual action of boosting antioxidant defenses while reducing markers of oxidative damage underscores the compound's potential to mitigate oxidative stress in the myocardium.

| Oxidative Stress Marker | Effect of this compound Treatment | Significance of Marker | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Key endogenous antioxidant enzyme | |

| Malondialdehyde (MDA) | Decreased Levels | Marker of lipid peroxidation and oxidative damage |

The extent of myocardial injury following an ischemic event is often quantified by measuring the levels of specific cardiac enzymes released into the bloodstream from damaged heart muscle cells. In experimental models of I/R injury, this compound has been shown to effectively reduce the release of these biomarkers.

| Myocardial Damage Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| Aspartate Transaminase (AST) | Decreased Levels | |

| Creatine Kinase (CK) | Decreased Levels | |

| Lactate Dehydrogenase (LDH) | Decreased Levels | |

| Infarct Size | Reduced |

Anti-inflammatory Investigations in In Vitro and Animal Models

While extracts from Tribulus terrestris have been investigated for their anti-inflammatory properties, specific preclinical studies focusing solely on the isolated compound this compound are less prevalent in the scientific literature. Much of the existing research has been conducted on gross saponin (B1150181) extracts or other related compounds from the plant.

Studies on total saponin extracts from Tribulus terrestris have shown an ability to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide-induced cell models. Another compound isolated from the plant, Tribulusamide D, has also been shown to reduce the expression of LPS-induced inflammatory cytokines, including IL-6 and TNF-α. However, specific data from preclinical investigations detailing the direct modulatory effects of isolated this compound on these key pro-inflammatory mediators have not been extensively reported.

The broader anti-inflammatory effects of Tribulus terrestris extracts have been linked to the inhibition of inflammatory pathways and the suppression of inflammatory cell activation, such as macrophages. For instance, total saponin extracts have been shown to reduce the phagocytic ability of macrophage cells stimulated by lipopolysaccharide. While these findings suggest a potential mechanism for the plant's traditional use in inflammatory conditions, dedicated studies are required to determine the specific role and efficacy of isolated this compound in regulating the responses of various inflammatory cells.

Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Models

Preclinical research into the anticancer potential of this compound has primarily been conducted using extracts of Tribulus terrestris, a plant rich in steroidal saponins (B1172615), of which this compound is a key component. nih.govmdpi.com These studies suggest that the saponin fraction is largely responsible for the observed cytotoxic and antiproliferative effects against various cancer cell lines. nih.govbrieflands.comresearchgate.net

Inhibition of Cancer Cell Proliferation

Extracts of T. terrestris containing this compound have demonstrated notable antiproliferative activity across a range of neoplastic models. In vitro studies have shown that these extracts can inhibit the growth of human cancer cell lines in a dose-dependent manner. researchgate.net For instance, a hydroalcoholic extract of T. terrestris fruit showed significant toxicity towards human prostate carcinoma (LNCap) and human colon adenocarcinoma (HT29) cell lines. brieflands.com The half-maximal inhibitory concentration (IC50) for the extract was determined to be 0.3 µg/mL and 7.1 µg/mL for prostate and colon cancer cells, respectively. brieflands.com

Similarly, methanolic and saponin-rich extracts from the leaves and seeds of T. terrestris were found to be cytotoxic to human breast cancer (MCF-7) cells. nih.gov Saponin fractions, in particular, showed potent inhibitory effects on breast cancer cell viability. nih.govresearchgate.net Further studies on breast (MCF-7) and lung (A549) cancer cell lines reported IC50 values for a methanolic extract at 218.19 µg/mL and 179.62 µg/mL, respectively. mdpi.comresearchgate.net The antiproliferative effects are believed to be linked to the suppression of DNA synthesis within the cancer cells. brieflands.com

Table 1: Antiproliferative Activity of Tribulus terrestris Extracts in Neoplastic Models

| Extract/Fraction | Cancer Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Hydroalcoholic Fruit Extract | Prostate (LNCap) | IC50 of 0.3 µg/mL; Induced 74% apoptosis. | brieflands.com |

| Hydroalcoholic Fruit Extract | Colon (HT29) | IC50 of 7.1 µg/mL; Induced 46% apoptosis. | brieflands.com |

| Methanolic & Saponin Extracts | Breast (MCF-7) | Demonstrated cytotoxic and antiproliferative effects. | nih.gov |

| Methanolic Extract | Breast (MCF-7) | IC50 of 218.19 µg/mL; Induced apoptosis via caspase-3 activation and DNA degradation. | mdpi.comresearchgate.net |

| Methanolic Extract | Lung (A549) | IC50 of 179.62 µg/mL; Showed significant cytotoxic activity. | mdpi.comresearchgate.net |

Induction of Apoptosis in Cancer Cells

The primary mechanism underlying the antiproliferative activity of T. terrestris saponins, including this compound, is the induction of apoptosis, or programmed cell death. nih.govmdpi.combrieflands.com This has been demonstrated through multiple lines of evidence in various cancer cell models.

Key indicators of apoptosis have been consistently observed following treatment with T. terrestris extracts. These include morphological changes, such as cells rounding and shrinking, and biochemical hallmarks like DNA fragmentation, which creates a characteristic "ladder" pattern in agarose (B213101) gel electrophoresis. nih.govresearchgate.net Furthermore, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays have confirmed DNA degradation in treated cancer cells. nih.govmdpi.comresearchgate.net

The molecular pathways involved in this process point to the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov Studies have shown that treatment with saponin-containing extracts leads to a significant increase in the activity of key executioner enzymes like caspase-3. nih.govmdpi.com This activation is accompanied by the modulation of apoptosis-regulating proteins. Specifically, the expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53 is upregulated. nih.govmdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the apoptotic cascade. nih.govnih.gov

Potential for Modulating Cancer Cell Metastasis

Emerging preclinical evidence suggests that constituents of T. terrestris, such as this compound, may have the potential to interfere with cancer cell metastasis. nih.gov Metastasis is a complex process involving cell migration and invasion, which allows cancer to spread from its primary site to other parts of the body.

An in vitro study investigating the effects of a T. terrestris fruit extract on oral cancer cells (SAS and TW2.6) found that the extract could hamper both cell migration and invasion. nih.gov The study highlighted that the fruit extract consistently inhibited metastatic characteristics in these oral cancer cell lines, suggesting that it may contain functional ingredients capable of suppressing cancer cell motility and spread. nih.gov While this research was conducted with a whole fruit extract, it points to a potential anti-metastatic role for its bioactive saponin components.

Anthelmintic Efficacy Studies

Beyond its potential in oncology, this compound has been specifically identified and investigated for its anthelmintic properties. Bioactivity-guided fractionation of Tribulus terrestris extracts has pinpointed this compound as one of the active principles responsible for the plant's traditional use against parasitic worms. proquest.comresearchgate.netnih.gov

In Vitro Studies (e.g., Caenorhabditis elegans models)

The anthelmintic activity of this compound has been demonstrated in vitro using the free-living nematode Caenorhabditis elegans as a model organism. proquest.comresearchgate.net C. elegans is a widely accepted model for the initial screening of anthelmintic compounds due to its physiological and genetic similarities to parasitic nematodes. proquest.com

In these studies, various extracts of T. terrestris were tested, with a 50% methanol (B129727) extract showing the most significant activity. proquest.comnih.gov Through further chromatographic separation of this active extract, the spirostanol (B12661974) saponin this compound was isolated and confirmed to be a principal agent of the observed anthelmintic effect. proquest.comresearchgate.net

Determination of Effective Concentrations (e.g., ED50)

The potency of this compound's anthelmintic activity was quantified by determining its effective dose 50 (ED50), which is the concentration required to produce a 50% effect (e.g., mortality or paralysis) in the test population. For this compound, the ED50 against C. elegans was determined to be 76.25 µg/ml. proquest.comresearchgate.netnih.gov This level of activity is considered significant in anthelmintic drug discovery, where compounds with an ED50 of less than 100 µg/ml in the C. elegans assay are deemed active and worthy of further investigation. proquest.com Another compound isolated in the same study, beta-sitosterol-D-glucoside, also showed activity with an ED50 of 82.50 µg/ml. proquest.comresearchgate.net

Table 2: Anthelmintic Efficacy of Compounds from Tribulus terrestris

| Compound | Model Organism | Effective Concentration (ED50) | Reference(s) |

|---|---|---|---|

| This compound | Caenorhabditis elegans | 76.25 µg/ml | proquest.comresearchgate.netnih.gov |

Other Potential Pharmacological Activities Demonstrated in Preclinical Models

Preclinical investigations have revealed that this compound, a key steroidal saponin isolated from Tribulus terrestris, possesses a range of pharmacological activities. These studies, conducted primarily in in vitro and in vivo models, highlight its potential therapeutic applications, particularly in the realm of cardioprotection and antioxidant defense.

Cardioprotective Effects

This compound has been shown to exert significant protective effects on cardiac tissue, particularly against ischemia/reperfusion (I/R) injury. In preclinical studies using isolated rat hearts, pretreatment with this compound demonstrated a notable ability to preserve myocardial integrity and function following a period of induced ischemia and subsequent reperfusion. nih.govresearchgate.net

One of the key findings was the significant reduction in myocardial infarct size in this compound-treated groups compared to the control I/R group. nih.govresearchgate.net This protective effect was accompanied by a decrease in the release of cardiac injury biomarkers. Furthermore, this compound administration was associated with a reduction in myocardial apoptosis rates in a concentration-dependent manner. nih.govresearchgate.net

The mechanism underlying this cardioprotection appears to be linked to the activation of the Protein Kinase C epsilon (PKCε) pathway. nih.govresearchgate.net Evidence suggests that this compound preconditioning leads to an upregulation of PKCε and the anti-apoptotic protein Bcl-2, while simultaneously downregulating the pro-apoptotic proteins Bax and caspase-3. nih.govresearchgate.net

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Isolated Rat Hearts (Langendorff model) subjected to Ischemia/Reperfusion | - Reduced myocardial infarct size.

| - Activation of Protein Kinase C epsilon (PKCε).

| nih.govresearchgate.net |

Antioxidant Activity

The cardioprotective properties of this compound are closely linked to its potent antioxidant effects. The phenomenon of myocardial ischemia/reperfusion injury is characterized by a surge in oxidative stress, which this compound appears to effectively counteract. nih.gov

In preclinical models of cardiac I/R injury, treatment with this compound led to a significant decrease in the levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govresearchgate.net Concurrently, this compound administration enhanced the activity of Superoxide Dismutase (SOD), a crucial endogenous antioxidant enzyme that scavenges superoxide radicals. nih.govresearchgate.net This dual action of inhibiting oxidative damage and bolstering the cellular antioxidant defense system is central to its protective effects. nih.gov

| Model | Biomarker | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Isolated Rat Hearts subjected to Ischemia/Reperfusion | Malondialdehyde (MDA) | Decreased levels, indicating reduced lipid peroxidation. | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Increased activity, indicating enhanced antioxidant defense. | nih.govresearchgate.net |

Molecular Mechanisms of Action and Specific Biological Targets of Tribulosin

Protein Kinase C Epsilon (PKCϵ) Activation and Downstream Signaling

Tribulosin has been shown to exert protective effects, particularly in the context of cardiac ischemia/reperfusion injury, through the activation of Protein Kinase C epsilon (PKCϵ). researchgate.netnih.govnih.gov Studies in rat hearts and neonatal rat ventricular cardiac myocytes subjected to hypoxia/reoxygenation (H/R) have demonstrated that this compound treatment increases the expression of PKCϵ. nih.govnih.govlvb.lt This activation of PKCϵ appears to be a crucial step in the protective mechanism. nih.gov Downstream of PKCϵ, this compound influences other signaling molecules. For instance, the expression of ERK1/2 was found to increase after this compound treatment, and this increase was reduced when a PKCϵ inhibitor was co-administered, suggesting that ERK1/2 acts downstream of PKCϵ in this context. nih.govlvb.ltresearchgate.net PKCϵ is known to modulate various downstream targets, including transcription factors like NF-κB and AP-1, often via the activation of MAPK pathways such as ERK1/2 and JNK. physiology.org

Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) Signaling Pathway Modulation

Modulation of the Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) signaling pathway is another mechanism associated with this compound. As mentioned, ERK1/2 expression is increased following this compound treatment, particularly in cardiac myocytes under H/R conditions, and this is linked to PKCϵ activation. nih.govlvb.ltresearchgate.net The ERK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, generally involved in regulating cell growth, proliferation, differentiation, and survival. nih.govwikipedia.orgfrontiersin.orgmdpi.com Inhibition of ERK1/2 has been shown to abolish the protective effects of this compound against apoptosis in cardiac myocytes, highlighting the importance of this pathway in mediating this compound's effects. nih.govlvb.lt

Nuclear Factor-kappa B (NFκB) Signaling Pathway Inhibition

This compound, or more broadly, saponins (B1172615) from Tribulus terrestris, have been linked to the inhibition of the Nuclear Factor-kappa B (NFκB) signaling pathway. biomedres.usmdpi.comresearchgate.netmdpi.com The NFκB pathway plays a central role in inflammatory and immune responses, and its dysregulation is implicated in various diseases. biomedres.us Inhibition of NFκB activation has been suggested as a mechanism behind the anti-inflammatory and potential chemopreventive properties of Tribulus terrestris saponins. biomedres.usmdpi.comresearchgate.net This inhibition can lead to a reduction in the production of pro-inflammatory mediators. mdpi.com

Mitogen-Activated Protein Kinases (MAPK) Pathway Modulations (e.g., ERK, JNK, p38)

This compound and Tribulus terrestris extracts influence multiple branches of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK. nih.govnih.govresearchgate.netraybiotech.com As discussed, ERK1/2 is activated by this compound and is involved in its anti-apoptotic effects. nih.govlvb.lt While direct evidence for this compound's specific effects on JNK and p38 MAPK in the provided results is less explicit than for ERK, the broader context of Tribulus terrestris and related compounds suggests potential modulation of these pathways, which are involved in stress responses, inflammation, and apoptosis. nih.govnih.govresearchgate.netopenrheumatologyjournal.com Network pharmacology studies also point to MAPK3 as a potential target for tribuloside, a related compound found in Tribulus terrestris. nih.gov

Identification of Core Target Proteins and Network Pharmacology Analysis

Network pharmacology approaches have been employed to identify potential core target proteins of Tribulus terrestris and its components, including this compound. These studies aim to understand the complex interactions between the compounds and biological targets in a systems-level manner. Analysis of Tribulus terrestris extracts has predicted several human protein targets. researchgate.netnih.gov While specific data tables for this compound's core targets were not extensively detailed in the provided snippets, network pharmacology on Tribulus terrestris has identified hub targets such as TACR1, F2, F2R, ADRA1B, CHRM5, ADRA1A, ADRA1D, HTR2B, and AVPR1A in the context of cardiac diseases. researchgate.netnih.gov For vitiligo, potential targets identified for Tribulus terrestris active ingredients through network pharmacology include AKT1, TNF, ESR1, PPARG, CASP3, and PTGS2. gdvdc.com Molecular docking studies further explore the binding affinity of compounds like tribuloside to predicted targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3. nih.gov

Here is a table summarizing some potential targets identified through network pharmacology studies on Tribulus terrestris extracts, which may include this compound:

| Target Protein | Associated Disease/Condition (Context of Study) | Type of Study |

| TACR1 | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| F2 | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| F2R | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| ADRA1B | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| CHRM5 | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| ADRA1A | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| ADRA1D | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| HTR2B | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| AVPR1A | Cardiac diseases | Network Pharmacology researchgate.netnih.gov |

| AKT1 | Vitiligo, Cardiac diseases | Network Pharmacology gdvdc.comresearchgate.netnih.gov |

| TNF | Vitiligo, Acute Lung Injury | Network Pharmacology, Molecular Docking gdvdc.comnih.gov |

| ESR1 | Vitiligo | Network Pharmacology gdvdc.com |

| PPARG | Vitiligo | Network Pharmacology gdvdc.com |

| CASP3 | Vitiligo | Network Pharmacology gdvdc.com |

| PTGS2 | Vitiligo | Network Pharmacology gdvdc.com |

| IL6 | Acute Lung Injury | Molecular Docking nih.gov |

| BCL2 | Acute Lung Injury | Molecular Docking nih.gov |

| STAT3 | Acute Lung Injury | Molecular Docking nih.gov |

| IL1B | Acute Lung Injury | Molecular Docking nih.gov |

| MAPK3 | Acute Lung Injury | Molecular Docking nih.gov |

Direct and Indirect Interactions with Cellular Receptors and Enzymes

This compound's interactions with cellular receptors and enzymes can be both direct and indirect. Its activation of PKCϵ represents an interaction with a key enzyme in signal transduction. nih.gov The downstream effects on ERK1/2 highlight an indirect modulation of other kinases and signaling components. nih.govlvb.lt While the precise nature of this compound's initial interaction to activate PKCϵ is not explicitly detailed in the provided results (e.g., whether it directly binds to PKCϵ or acts via an upstream receptor), the evidence strongly supports a regulatory effect on this enzyme. nih.gov Network pharmacology studies suggest potential interactions with various protein targets, including receptors (e.g., TACR1, ADRA1B, CHRM5, ADRA1A, ADRA1D, HTR2B, AVPR1A, ESR1) and enzymes (e.g., F2, F2R, PPARG, CASP3, PTGS2, MAPK3), although the nature (direct binding, allosteric modulation, etc.) of these interactions for this compound specifically requires further investigation. gdvdc.comnih.govresearchgate.netnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tribulosin and Analogs

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophoric features represent the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supra-molecular interactions with a specific biological target and to trigger or block its biological response. babrone.edu.in These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific spatial orientation. babrone.edu.injppres.comnih.govmdpi.com

While specific detailed pharmacophore models solely for Tribulosin's biological activities were not extensively found in the immediate search results, the general principles of pharmacophore identification are applicable to saponins (B1172615) like this compound. For instance, studies on other compound classes highlight the importance of features such as hydrogen bond donors and acceptors for target binding. jppres.comnih.gov Given this compound's complex structure, containing multiple hydroxyl groups and glycosidic linkages, hydrogen bonding is likely to play a significant role in its interactions with biological targets. The spirostanol (B12661974) aglycone also contributes hydrophobic regions. biomedres.us The precise arrangement and contribution of these features within the 3D structure of this compound are critical for its specific biological effects.

Impact of Spirostanol Saponin (B1150181) Moiety Variations on Efficacy

This compound belongs to the spirostanol type of steroidal saponins. researchgate.netresearchgate.netfitoterapia.net Variations in the structure of the spirostanol aglycone moiety can significantly impact the biological activity of saponins. The aglycone provides the lipophilic part of the molecule, influencing membrane interactions and binding to lipophilic regions of receptors or enzymes. biomedres.us

Research on Tribulus terrestris indicates that spirostanol saponins, including this compound and diosgenin (B1670711) and tigogenin (B51453) derivatives, are frequently found and are considered responsible for various biological activities, such as anthelmintic and antifungal effects. researchgate.netresearchgate.netresearchgate.netfitoterapia.netpakbs.org In contrast, furostanol saponins, which differ in the structure of the side chain, may exhibit different activity profiles. researchgate.netpakbs.org This suggests that the specific structure and conformation of the spirostanol skeleton are important determinants of this compound's efficacy. Alterations to the ring structure, stereochemistry, or substituents on the aglycone can modify its interaction with biological targets, thereby affecting potency and selectivity.

Glycosylation Patterns and Their Influence on Bioactivity and Selectivity

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical factor influencing the biological activity of saponins. biomedres.us this compound is a glycoside with a complex oligosaccharide chain attached to the spirostanol aglycone. nih.govcdutcm.edu.cnuni.lu The sugar portion of saponins contributes to their hydrophilicity and plays a crucial role in their absorption, distribution, metabolism, and excretion (ADME) properties. biomedres.usnih.gov Furthermore, the specific sugar units present, their sequence, linkage positions, and anomeric configurations can significantly influence the binding affinity and specificity towards biological targets.

Studies on saponins from Tribulus terrestris have shown that the sugar moieties are typically oligosaccharides containing various sugar units such as glucose, rhamnose, galactose, and xylose. researchgate.netpakbs.org The variation in these glycosylation patterns can lead to different biological activities. For example, the presence and arrangement of specific sugar units can affect membrane permeability, interaction with membrane-bound proteins, and recognition by carbohydrate-binding receptors. While detailed studies specifically on how variations in this compound's glycosylation pattern affect its SAR were not prominently found, the general understanding of saponin glycosylation suggests this is a key area influencing its bioactivity and selectivity.

Computational Chemistry Approaches in SAR/QSAR Modeling

Computational chemistry approaches are increasingly utilized in SAR and QSAR studies to gain deeper insights into the molecular basis of biological activity and to predict the activity of novel compounds. mdpi.comamazon.comnih.govexcli.demdpi.comnih.govchemrxiv.orgnih.govnih.govresearchgate.netgrafiati.comeuropa.eu These methods include molecular docking, molecular dynamics simulations, and various QSAR modeling techniques.

QSAR modeling involves correlating molecular descriptors (numerical representations of chemical structures and properties) with biological activity using statistical methods. mdpi.comamazon.comnih.govresearchgate.netexcli.denih.gov Different types of descriptors, such as 1D, 2D, and 3D descriptors, can be employed to capture various aspects of molecular structure and properties, including electronic, steric, and lipophilic features. slideshare.netexcli.de Computational tools can be used to calculate these descriptors and build predictive models. amazon.comnih.govgrafiati.comeuropa.euqsartoolbox.org

Computational studies can help to overcome the limitations of traditional experimental SAR by allowing for the rapid evaluation of a large number of potential analogs and providing a molecular-level understanding of the interactions driving biological activity. mdpi.comexcli.de

Analytical Methodologies for Detection, Quantification, and Quality Control of Tribulosin

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Tribulosin in various samples, particularly from plant extracts like Tribulus terrestris. researchgate.netnih.govresearchgate.net Its application is crucial for the quality control of raw materials and finished products. researchgate.net

Method Development and Validation

The development of a reliable HPLC method for this compound analysis requires a systematic approach to ensure its suitability for the intended purpose. youtube.com Validation of the method is performed according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, and precision. ijpronline.com

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is a critical parameter. In the context of this compound analysis, this means the method can distinguish this compound from other structurally similar saponins (B1172615) like protodioscin (B192190) and prototribestin, which may be present in Tribulus terrestris extracts. tandfonline.com

Linearity: Linearity is established by analyzing a series of dilutions of a standard solution. For instance, a validated HPLC method for protodioscin, a related saponin (B1150181), demonstrated a good linear relationship over a concentration range of 10.9 to 544.9 µg/mL. researchgate.netresearchgate.net A similar principle is applied to this compound, where a linear correlation is expected between the peak area and the concentration.

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Recovery studies are performed to determine accuracy. For a related HPTLC method, recovery values for this compound were found to be between 96-98%, indicating a high degree of accuracy. ijpronline.com

Precision: Precision is the measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Both intra-day and inter-day precision are evaluated to assess the method's reproducibility over time. mdpi.com

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Saponin Analysis |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | > 0.999 for protodioscin researchgate.net |

| Accuracy (Recovery %) | 98-102% | 96-98% for this compound (HPTLC) ijpronline.com |

| Precision (RSD %) | ≤ 2% | Intra-day and inter-day precision %RSD values for a similar compound were found to be between 1.723–1.923% mdpi.com |

Chromatographic Parameters Optimization

The optimization of chromatographic parameters is essential to achieve good resolution, peak shape, and a reasonable analysis time. mdpi.com

Column Chemistry: Reversed-phase columns, particularly C18 (ODS-2), are commonly employed for the separation of steroidal saponins like this compound. nih.govresearchgate.nettandfonline.com These columns provide good retention and separation based on the hydrophobicity of the analytes.